molecular formula C6H5NO3 B055601 Pyridine-3-carboperoxoic acid CAS No. 121343-63-3

Pyridine-3-carboperoxoic acid

Cat. No.: B055601
CAS No.: 121343-63-3
M. Wt: 139.11 g/mol
InChI Key: YCOXMESWGGHVBG-UHFFFAOYSA-N
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Description

Pyridine-3-carboperoxoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H5NO3 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

121343-63-3

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

IUPAC Name

pyridine-3-carboperoxoic acid

InChI

InChI=1S/C6H5NO3/c8-6(10-9)5-2-1-3-7-4-5/h1-4,9H

InChI Key

YCOXMESWGGHVBG-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)OO

Canonical SMILES

C1=CC(=CN=C1)C(=O)OO

Synonyms

3-Pyridinecarboperoxoicacid(9CI)

Origin of Product

United States

Chemical Reactions Analysis

Oxidation of Alkylpyridines

Pyridine-3-carboxylic acid (nicotinic acid) is synthesized via vapor-phase oxidation of 3-methylpyridine (β-picoline) using oxygen and a vanadia-based catalyst. Key parameters:

ParameterValue
Temperature range240–380°C (opt. 250–290°C)
Catalyst compositionV₂O₅/TiO₂ + metalloid additive (e.g., Sb₂O₃)
Yield50–70% (industrial scale)
This method is scalable and eco-friendly, avoiding harsh nitric acid oxidation .

Ester and Amide Formation

Pyridine-3-carboxylic anhydride (3-PCA) serves as a versatile condensing reagent for synthesizing esters and carboxamides. For example:

  • Esterification : Reaction with alcohols yields esters (e.g., ethyl nicotinate) in >85% yield.

  • Amidation : Reaction with amines produces carboxamides (e.g., nicotinamide derivatives) in 75–95% yield .

Saponification and Acidification

Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes saponification with NaOH (1M) followed by acidification (HCl, 12M) to yield 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid , a key intermediate in drug synthesis .

Biological Activity of Pyridine-3-Carboxamide Analogs

Newly synthesized N-(4-phenylthiazol-2-yl)nicotinamide analogs exhibit potent antibacterial activity against Ralstonia solanacearum (tomato bacterial wilt pathogen). Key findings:

  • Compound 4a : Reduces infection rate by 60% and suppresses pathogen load in plant tissues .

  • Molecular docking : Strong binding affinity (−9.2 kcal/mol) to bacterial enzyme targets .

Decarboxylation Kinetics

Pyridinecarboxylic acids exhibit unusual decarboxylation behavior:

AcidDecarboxylation Rate (Relative to Benzoic Acid)
Picolinic acid (2-isomer)2–3× faster as anion vs. zwitterion
Nicotinic acid (3-isomer)Similar reactivity trends
The anion form of pyridine-3-carboxylic acid decarboxylates readily, challenging traditional mechanistic assumptions .

Coordination Chemistry and Zwitterion Formation

In squaric acid cocrystals, pyridine-3-carboxylic acid adopts distinct protonation states:

  • Zwitterionic form : Observed in pyridinium-2-carboxylate squarate adducts .

  • Cationic form : Dominates in hydrogen squarate complexes (e.g., pyridinium-3-carboxylic acid hydrogen squarate) .

Q & A

Q. What are the critical safety considerations when handling Pyridine-3-carboperoxoic acid in laboratory settings?

this compound, like other peroxoic acids, requires stringent safety protocols due to its potential oxidative and reactive hazards. Researchers should:

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to minimize inhalation risks, as peroxoic acids can release reactive oxygen species .
  • Store the compound in a cool, dry environment away from reducing agents and metals to prevent decomposition .
  • Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., 3-Pyridyl acetic acid) for emergency preparedness, including spill management and first-aid measures .

Q. How can researchers validate the purity of this compound prior to experimental use?

Purity validation is essential for reproducibility. Recommended methods include:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; compare retention times against a certified standard.
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C spectra to confirm structural integrity and detect impurities (e.g., residual solvents or byproducts) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns to rule out degradation products .

Q. What solvent systems are compatible with this compound for synthetic applications?

The compound’s stability varies with solvent polarity and pH.

  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or acetonitrile are suitable for reactions requiring neutral to slightly acidic conditions.
  • Aqueous buffers : Use pH 4–6 buffers to minimize hydrolysis; avoid alkaline conditions due to rapid peroxide decomposition .
  • Avoid reducing solvents : Ethanol or THF may react with the peroxo group, leading to undesired side reactions .

Advanced Research Questions

Q. How can contradictory data in oxidation studies involving this compound be resolved?

Contradictions often arise from variable reaction conditions or impurities. To address this:

  • Control experiments : Repeat reactions under inert atmospheres (e.g., argon) to rule out oxygen interference .
  • Statistical analysis : Apply ANOVA or t-tests to compare yields or kinetics across replicates; identify outliers caused by inconsistent reagent purity .
  • Mechanistic probes : Use isotopic labeling (e.g., 18^{18}O) or electron paramagnetic resonance (EPR) to trace oxygen transfer pathways and confirm reaction intermediates .

Q. What experimental design principles optimize the use of this compound in catalytic oxidation studies?

Advanced applications require careful optimization:

  • Dose-response curves : Test molar ratios (1–10 mol%) to balance catalytic efficiency and side reactions.
  • Temperature gradients : Perform reactions at 25°C, 40°C, and 60°C to assess thermal stability; use Arrhenius plots to model activation energy .
  • Substrate scope screening : Evaluate electron-deficient vs. electron-rich substrates to map functional group tolerance .
  • Computational modeling : Apply density functional theory (DFT) to predict transition states and identify steric or electronic barriers .

Q. How should researchers address the instability of this compound in long-term storage?

Degradation studies are critical for protocol standardization:

  • Accelerated stability testing : Store samples at 40°C/75% relative humidity for 4 weeks; monitor peroxide content via iodometric titration .
  • Lyophilization : Freeze-dry the compound to extend shelf life; reconstitute in anhydrous solvents before use .
  • Additive stabilization : Include radical scavengers (e.g., BHT) at 0.1% w/w to inhibit autoxidation .

Methodological Best Practices

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Adopt the FINER criteria (Feasibility, Interest, Novelty, Ethics, Relevance) and PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure inquiries. For example:

  • PICO: “Does this compound (Intervention) enhance enantioselectivity in epoxidation (Outcome) compared to meta-chloroperbenzoic acid (Comparison) for chiral diols (Population)?” .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Detailed reporting : Document CAS numbers, purity grades, and supplier batch numbers (e.g., “>95.0% purity, CAS 501-81-5”) .
  • Standardized protocols : Publish step-by-step synthesis and characterization procedures, referencing analogous compounds like 4-Oxo-piperidine-3-carboxylic acid for methodological alignment .
  • Data transparency : Share raw NMR, HPLC, and kinetic data in supplementary materials to enable cross-validation .

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